SERT Binding Affinity: 27-Fold Lower Potency vs. 6-Nitroquipazine
The target compound exhibits a Ki of 4.60 nM for the rat serotonin transporter (SERT), measured via in vitro radioligand displacement of [3H]-paroxetine from rat cortical membranes [1]. In contrast, the parent compound 6-nitroquipazine (6-NQ) demonstrates a Ki of 0.17 nM under comparable assay conditions using [3H]citalopram displacement [2]. The 27-fold reduction in affinity (4.60 nM vs. 0.17 nM) confirms that the 3-methyl substitution on the piperazine ring significantly attenuates SERT binding.
| Evidence Dimension | SERT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | 6-Nitroquipazine (6-NQ), Ki = 0.17 nM |
| Quantified Difference | 27-fold lower affinity (4.60 / 0.17 = 27.1) |
| Conditions | Rat cortical SERT; [3H]-paroxetine displacement (target) / [3H]citalopram displacement (comparator) |
Why This Matters
Researchers requiring a lower-affinity SERT ligand for control experiments, partial inhibition studies, or to avoid receptor saturation can select this compound over ultra-potent 6-nitroquipazine.
- [1] BindingDB. BDBM50090211: 2-(3-Methyl-piperazin-1-yl)-6-nitro-quinoline (CHEMBL43526) - Ki = 4.60 nM. Assay: in vitro radioligand [3H]-paroxetine from rat cortical serotonin transporter. View Source
- [2] Lee BS, et al. Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 2: 4-substituted 6-nitroquipazines. Bioorg Med Chem Lett. 2002;12(5):811-5. (6-NQ Ki = 0.17 nM). View Source
